molecular formula C17H33BN2O3Si B8227248 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B8227248
M. Wt: 352.4 g/mol
InChI Key: FZHURVGQRAMQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound featuring a pyrazole core with various substituents, including a boronic acid derivative and a trimethylsilyl group

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized starting from 3,5-dimethylpyrazole. The pyrazole ring is first functionalized with a boronic acid derivative through a reaction with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

  • Trimethylsilyl Ether Formation: The boronic acid derivative is then reacted with (trimethylsilyl)ethanol in the presence of a base, such as triethylamine, to form the trimethylsilyl ether.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

  • Reduction: The pyrazole ring can be reduced under specific conditions, although this is less common.

  • Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Pyrazoles: Formed through the reduction of the pyrazole ring.

  • Substituted Derivatives: Formed through nucleophilic substitution of the trimethylsilyl group.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: Employed in the development of bioconjugation techniques and probes for biological imaging.

  • Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The trimethylsilyl group can protect reactive sites during synthesis and be removed under mild conditions.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Cross-Coupling: Involves the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

  • Bioconjugation: Targets specific biomolecules for labeling or modification, aiding in biological studies and diagnostics.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: Similar structure but with an isoxazole ring instead of pyrazole.

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrazole ring.

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Features a benzamide group instead of a pyrazole ring.

Uniqueness: The presence of the pyrazole ring and the trimethylsilyl group in this compound provides unique chemical properties and reactivity compared to similar compounds. The pyrazole ring offers a different electronic environment and potential for hydrogen bonding, while the trimethylsilyl group provides steric protection and ease of deprotection.

Properties

IUPAC Name

2-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BN2O3Si/c1-13-15(18-22-16(3,4)17(5,6)23-18)14(2)20(19-13)12-21-10-11-24(7,8)9/h10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHURVGQRAMQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)COCC[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred suspension of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (0.15 g, 0.68 mmol) in THF (5 mL) was treated with NaH (0.032 g, 60% dispersion in oil, 0.81 mmol) at r.t. After 5 minutes [2-(chloromethoxy)ethyl]-trimethylsilane (0.14 mL, 0.81 mmol) was added and the reaction mixture stirred for 1.5 h. The reaction mixture was quenched with water (5 mL), diluted with EtOAc (20 mL) and the organic fraction separated. The organic fraction was dried (MgSO4), filtered and concentrated in vacuo. Purification by column chromatography (SiO2, 0-40% EtOAc/hexanes) gave the title compound (0.206 g, 86%) as a clear oil. δH (CDCl3) 5.35 (2H, s), 3.60 (2H, m), 2.50 (3H, s), 2.35 (3H, s), 1.35 (12H, s), 0.90 (2H, m), 0.00 (9H, s). LCMS (ES+) 353.0 (M+H)+.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.032 g
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.